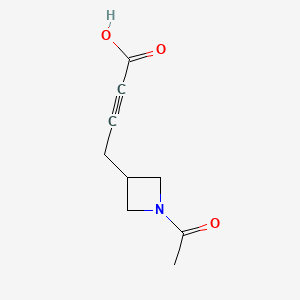![molecular formula C6H3ClN2O3S2 B13501677 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O3S2 and a molecular weight of 250.7 g/mol.
Vorbereitungsmethoden
The synthesis of 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride typically involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . This reaction yields various derivatives of the compound, which can be further purified and characterized . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, antibacterial, and antiviral properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, its derivatives may inhibit the activity of inflammatory mediators, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride can be compared with other similar compounds, such as 4-Hydroxythieno[2,3-d]pyrimidine derivatives While both compounds share a similar core structure, the position of the sulfonyl chloride group and other substituents can significantly influence their chemical properties and reactivity
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives may lead to the development of new materials, drugs, and therapeutic agents.
Eigenschaften
Molekularformel |
C6H3ClN2O3S2 |
|---|---|
Molekulargewicht |
250.7 g/mol |
IUPAC-Name |
4-oxo-3H-thieno[3,2-d]pyrimidine-7-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClN2O3S2/c7-14(11,12)3-1-13-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10) |
InChI-Schlüssel |
YGKICWUUMVHAKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


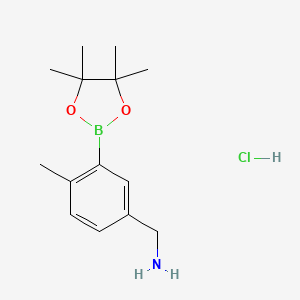

![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
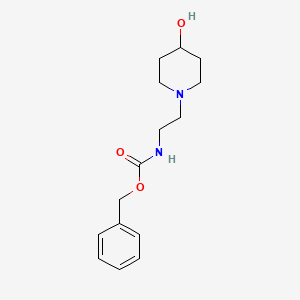
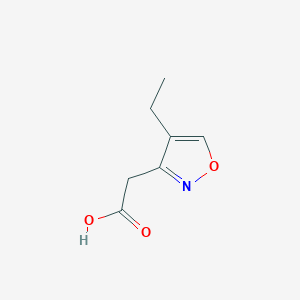
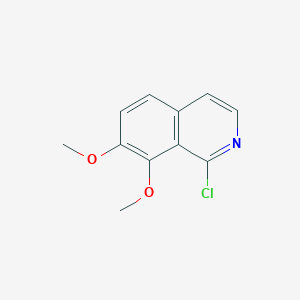
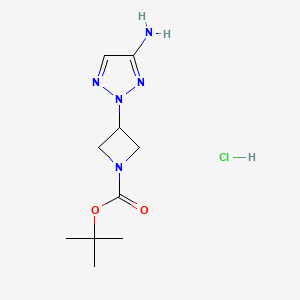

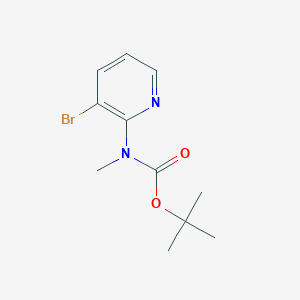

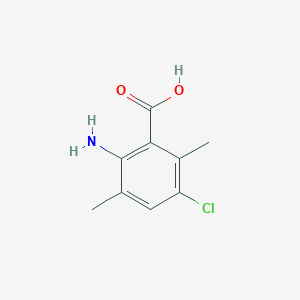
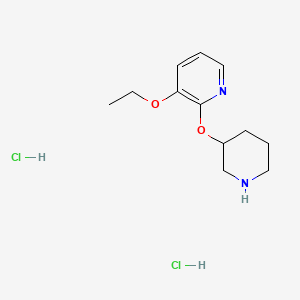
![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
